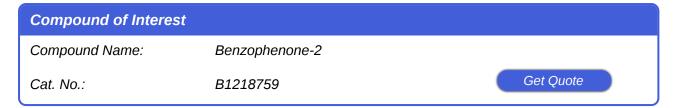


Foundational Research on the Carcinogenic Potential of Benzophenone-2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available foundational research on the carcinogenic potential of **Benzophenone-2** (BP-2). It is intended for informational purposes for a scientific audience and does not constitute a definitive risk assessment.

Executive Summary

Benzophenone-2 (BP-2), a benzophenone derivative used as a UV filter, has come under scientific scrutiny for its potential carcinogenic effects. While comprehensive long-term carcinogenicity studies specifically on BP-2 are notably absent in publicly available literature, foundational research on the parent compound, benzophenone, and in vitro and in vivo studies on BP-2 provide critical insights. This technical guide synthesizes the existing data, focusing on quantitative outcomes, experimental methodologies, and potential mechanisms of action to inform future research and drug development safety assessments. The primary evidence for the carcinogenic potential of the benzophenone class of compounds is derived from a 2-year bioassay of benzophenone conducted by the National Toxicology Program (NTP). This is supplemented by studies on BP-2's genotoxic and endocrine-disrupting properties. Regulatory bodies, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), have highlighted the lack of sufficient data on repeated dose toxicity and reproductive toxicity for BP-2, precluding a conclusive safety assessment.[1][2][3]



Carcinogenicity Studies on Benzophenone (Parent Compound)

The most robust data on the carcinogenic potential of the benzophenone chemical class comes from a 2-year feed study on benzophenone in F344/N rats and B6C3F1 mice, conducted by the National Toxicology Program (NTP).[4][5][6] These findings are often used as a basis for assessing the potential risks of benzophenone derivatives like BP-2.

Quantitative Data from NTP Benzophenone Study

The following tables summarize the key tumor incidence data from the NTP's 2-year bioassay of benzophenone.

Table 1: Incidence of Neoplasms in Male F344/N Rats in a 2-Year Feed Study of Benzophenone

Organ System	Neoplasm	Control (0 ppm)	312 ppm	625 ppm	1250 ppm
Kidney	Renal Tubule Adenoma	0/50	0/50	3/50	3/50
Hematopoieti c System	Mononuclear Cell Leukemia	13/50	22/50	23/50	18/50
Statistically significant increase compared to the control group.					

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 2: Incidence of Neoplasms in Female F344/N Rats in a 2-Year Feed Study of Benzophenone



Organ System	Neoplasm	Control (0 ppm)	312 ppm	625 ppm	1250 ppm
Hematopoieti c System	Mononuclear Cell Leukemia	10/50	14/50	18/50*	15/50
All Organs	Histiocytic Sarcoma	0/50	0/50	1/50	2/50
Statistically significant increase compared to the control group.					

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 3: Incidence of Neoplasms in Male B6C3F1 Mice in a 2-Year Feed Study of Benzophenone



Organ System	Neoplasm	Control (0 ppm)	312 ppm	625 ppm	1250 ppm
Liver	Hepatocellula r Adenoma	14/50	18/50	26/50	27/50
Liver	Hepatocellula r Carcinoma	5/50	8/50	7/50	8/50
Liver	Hepatoblasto ma	0/50	1/50	1/50	2/50
Statistically					
significant					
increase					
compared to					
the control					
group.					

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]

Table 4: Incidence of Neoplasms in Female B6C3F1 Mice in a 2-Year Feed Study of Benzophenone

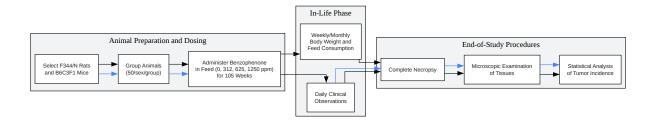
Organ System	Neoplasm	Control (0 ppm)	312 ppm	625 ppm	1250 ppm
Liver	Hepatocellula r Adenoma	5/50	8/50	11/50	13/50
All Organs	Histiocytic Sarcoma	0/50	0/50	2/50	2/50

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Feed Studies)[6][7][8]



Experimental Protocol: NTP 2-Year Benzophenone Bioassay

- Test Substance: Benzophenone (purity >99%)
- Animal Species: F344/N rats and B6C3F1 mice, 50 males and 50 females per group.
- Administration Route: Dietary, with benzophenone mixed into the feed.
- Dose Levels: 0, 312, 625, and 1,250 ppm.
- Duration: 105 weeks.
- Observations: Animals were observed twice daily for morbidity and mortality. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
- Pathology: Complete necropsies were performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was examined microscopically.



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NTP Carcinogenicity Bioassay Workflow



Genotoxicity of Benzophenone-2

While long-term cancer studies on BP-2 are lacking, several studies have investigated its genotoxic potential, a key characteristic of many carcinogens.

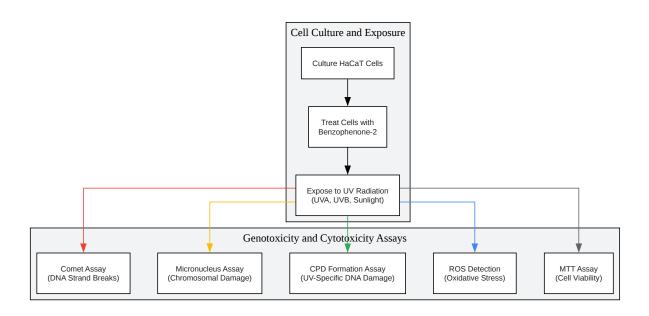
In Vitro Genotoxicity Studies

- SOS/umu Assay: A study investigating the genotoxic potential of benzophenone and its metabolites found that benzophenone can be bioactivated by human cytochrome P450 enzymes (P450 2A6 and P450 family 1) to genotoxic metabolites in the SOS/umu assay using Salmonella typhimurium TA1535/pSK1002.
- Photogenotoxicity in Human Keratinocytes: Research has shown that BP-2, when exposed
 to UV radiation, can induce DNA damage in human keratinocytes (HaCaT cells). This was
 demonstrated through the comet assay, photomicronuclei assay, and the formation of
 cyclobutane pyrimidine dimers (CPDs). The study also indicated that this DNA damage was
 irreversible.

Experimental Protocol: Photogenotoxicity Assessment in HaCaT Cells

- Cell Line: Human keratinocyte cell line (HaCaT).
- Test Substance: Benzophenone-2.
- Exposure: Cells were treated with BP-2 and exposed to UVA, UVB, and simulated sunlight.
- Assays:
 - Comet Assay: To quantify DNA strand breaks.
 - Micronucleus Assay: To assess chromosomal damage.
 - CPD Formation: To measure a specific type of UV-induced DNA damage.
 - Reactive Oxygen Species (ROS) Generation: Measured using DCFH-DA.
 - Cell Viability: Assessed using the MTT assay.





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Photogenotoxicity Experimental Workflow

Endocrine Disruption Potential of Benzophenone-2

Endocrine disruption is another mechanism that can contribute to carcinogenesis. Benzophenones, including BP-2, have been identified as potential endocrine-disrupting chemicals (EDCs).

Evidence for Endocrine Activity

Estrogenic Activity: The SCCS has stated that available evidence shows BP-2 is an
endocrine-active substance, demonstrating clear estrogenic activity in both in vitro and in
vivo studies.[1][2][3] This estrogen-mimicking behavior could potentially promote the growth
of hormone-sensitive cancers.



 Anti-androgenic Activity: Some studies on benzophenone derivatives have suggested antiandrogenic activities.

The potential for endocrine disruption raises concerns about the long-term safety of BP-2, particularly in relation to hormone-regulated cancers.



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Proposed Estrogenic Signaling Pathway for BP-2

Regulatory Landscape and Data Gaps

Regulatory bodies have acknowledged the potential risks associated with BP-2 while also emphasizing the significant data gaps.

- European Commission's Scientific Committee on Consumer Safety (SCCS): The SCCS has
 concluded that it cannot confirm the safety of BP-2 in cosmetic products.[1][2] This is due to
 the inability to rule out genotoxicity and the limited or unavailable data on repeated-dose
 toxicity and reproductive toxicity.[1][2][3] They have, however, affirmed that BP-2
 demonstrates clear estrogenic activity.[1][2][3]
- International Agency for Research on Cancer (IARC): IARC has classified the parent compound, benzophenone, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[9][10]

The consistent message from regulatory and scientific bodies is the need for more comprehensive long-term studies on BP-2 to adequately assess its carcinogenic risk to humans.

Conclusion



The foundational research on the carcinogenic potential of **Benzophenone-2** is incomplete. While there is a lack of long-term carcinogenicity bioassays specifically for BP-2, the available evidence from studies on the parent compound, benzophenone, and in vitro and in vivo studies on BP-2 itself, raises concerns. The data from the NTP's 2-year study on benzophenone shows evidence of carcinogenic activity in rodents. Furthermore, studies on BP-2 indicate a potential for genotoxicity, particularly in the presence of UV light, and established endocrine-disrupting properties through estrogenic activity. These findings, coupled with the data gaps identified by regulatory agencies, underscore the need for further research, including a comprehensive 2-year bioassay on BP-2, to fully elucidate its carcinogenic potential. For drug development professionals, these findings warrant a cautious approach to the use of BP-2 and highlight the importance of thorough safety assessments for any formulation containing this compound.

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